6,7,8,9 Dehydro Paliperidone Hydrochloride

Overview

Description

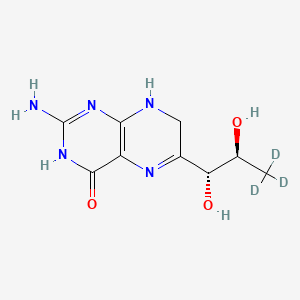

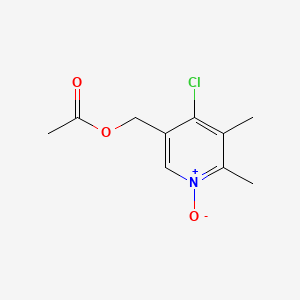

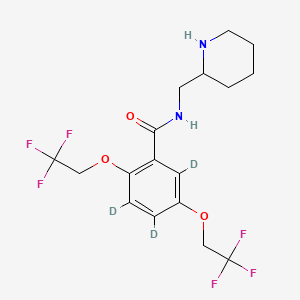

6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone . It has the CAS Number: 170359-61-2 and a Molecular Formula: C23H25Cl2FN4O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 58 bonds; 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a Molecular Weight of 495.37 and a Molecular Formula of C23H25Cl2FN4O3 . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database.Scientific Research Applications

Synthesis and Purification

- An improved and efficient process for the synthesis of paliperidone involves the DBU catalyzed N-alkylation of specific intermediates, yielding paliperidone with over 97% purity. This method also describes an industrially efficient purification process for removing critical process-related impurities, resulting in a final product with 99.85% purity (Solanki et al., 2013).

Pharmacological Profile

- Paliperidone, the active metabolite of risperidone, exhibits a similar receptor pharmacology to its parent molecule, with differences in renal metabolism, lower protein binding, and decreased inhibition of P-glycoprotein leading to reduced potential for drug–drug interactions. It is approved as an extended-release (ER) tablet for schizophrenia treatment based on an osmotic-controlled release oral delivery system, which simplifies dosing regimens and potentially improves adherence and outcome (Chue et al., 2012).

Clinical Efficacy

- Paliperidone extended-release (ER) has shown significant effectiveness in improving schizophrenic symptoms according to various scales compared with placebo. Limited evidence also suggests comparable efficacy between paliperidone ER and risperidone. A study demonstrated paliperidone ER's superiority over quetiapine in improving PANSS scores (Marino & Caballero, 2008).

Comparative Pharmacology

- Differences between risperidone and paliperidone, particularly in their receptor binding profiles and effects on mitochondrial function, suggest distinct impacts on neuronal firing and movement, with paliperidone affecting expression levels and phosphorylation of mitochondrial proteins, suggesting mood-stabilizing properties (Corena-McLeod, 2015).

Mechanism of Action

While the specific mechanism of action for 6,7,8,9 Dehydro Paliperidone Hydrochloride is not provided, it is likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that this compound interacts with similar biomolecules.

Cellular Effects

Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Metabolic Pathways

Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYLAYFYBZRXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)